2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20191145
Molecular Formula: C29H31N5O2S2
Molecular Weight: 545.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H31N5O2S2 |
|---|---|
| Molecular Weight | 545.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C29H31N5O2S2/c1-20-8-7-13-33-25(20)30-26(32-16-14-31(15-17-32)19-21-9-3-2-4-10-21)23(27(33)35)18-24-28(36)34(29(37)38-24)22-11-5-6-12-22/h2-4,7-10,13,18,22H,5-6,11-12,14-17,19H2,1H3/b24-18- |
| Standard InChI Key | OSXDOBCZNXAIDE-MOHJPFBDSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6 |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
The compound is systematically named (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one according to IUPAC conventions . Its molecular formula, C29H31N5O2S2, reflects a blend of aromatic and aliphatic subsystems, including:
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A pyrido[1,2-a]pyrimidin-4-one scaffold providing planar rigidity.
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A 4-benzylpiperazine substituent enhancing solubility via tertiary amine groups.
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A (Z)-3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety contributing stereoelectronic complexity .
Table 1: Key Identifiers and Synonyms
| Identifier | Value | Source |
|---|---|---|
| PubChem CID | 5832202 | |
| CAS Registry Number | 488717-81-3 | |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6 | |
| InChIKey | OSXDOBCZNXAIDE-MOHJPFBDSA-N |
Stereochemical Considerations
The (Z) configuration at the methylidene bridge (C=C bond) between the pyrido-pyrimidinone and thiazolidinone systems is critical for molecular geometry. This stereochemistry influences π-π stacking interactions and binding site complementarity in biological targets .
Structural and Electronic Features
Molecular Architecture
The compound’s structure integrates three pharmacophoric elements:
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Pyrido[1,2-a]pyrimidin-4-one Core: A bicyclic system with conjugated π-electrons, enabling interactions with aromatic residues in enzymes or receptors.
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Benzylpiperazine Side Chain: A flexible substituent with a tertiary amine (piperazine) and benzyl group, enhancing solubility and enabling cation-π interactions.
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Thiazolidinone Moiety: A five-membered ring containing sulfur and nitrogen atoms, known for redox activity and metal chelation potential .
Table 2: Computed Physicochemical Properties
Electronic Configuration
Density functional theory (DFT) calculations predict electron-deficient regions at the pyrido-pyrimidinone core and electron-rich zones at the thioxo group (C=S), facilitating charge-transfer interactions. The HOMO-LUMO gap, estimated at ~4.1 eV, suggests moderate reactivity .
Synthesis and Derivative Chemistry
Proposed Synthetic Route
While explicit synthetic details are unavailable, a plausible pathway involves:
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Formation of Pyrido-Pyrimidinone Intermediate: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions.
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Introduction of Benzylpiperazine: Nucleophilic substitution at the C2 position using 1-benzylpiperazine.
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Knoevenagel Condensation: Reaction of the aldehyde intermediate (e.g., 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, CID 800637 ) with 3-cyclopentyl-2-thioxothiazolidin-4-one to form the Z-configured methylidene bridge .
Table 3: Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Acetic acid, reflux, 12 h |
| 2 | Nucleophilic Aromatic Substitution | 1-Benzylpiperazine, DMF, 80°C |
| 3 | Knoevenagel Condensation | Piperidine, ethanol, microwave irradiation |
Derivative Optimization
Structural analogs, such as the carbaldehyde precursor (CID 800637), enable diversification at the C3 position. Substituting the cyclopentyl group with smaller alkyl chains (e.g., methyl) could modulate steric hindrance and bioavailability .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
With an XLogP3-AA of 4.5 , the compound is highly lipophilic, suggesting preferential partitioning into lipid membranes. Aqueous solubility is likely limited (<10 µM) but may improve via protonation of the piperazine nitrogen (pKa ~7.5) under physiological conditions.
Metabolic Stability
The thioxo group (C=S) is susceptible to oxidative metabolism, potentially yielding sulfoxide or sulfone derivatives. CYP3A4 and CYP2D6 are predicted primary metabolizers due to the compound’s aromaticity and amine content .
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